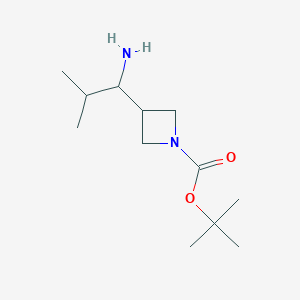

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

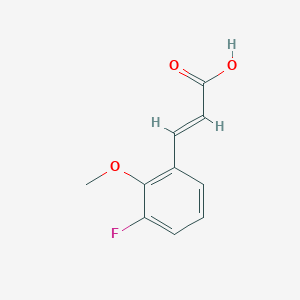

“Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O2 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate” consists of a four-membered azetidine ring substituted with a tert-butyl carboxylate group and a 1-amino-2-methylpropyl group .Physical And Chemical Properties Analysis

This compound has a clear colourless to pale yellow appearance . It is soluble in DMSO, Methanol, and Water . The predicted pKa value is 8.29±0.20 .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate has been utilized in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are valuable in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). This demonstrates its significance in producing orthogonally protected amino acid-Aze chimeras for peptide research.

Methodological Advancements

The compound has been featured in the development of methodologies for producing Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method, which involves the formation of an acyl azide intermediate that undergoes Curtius rearrangement, highlights the compound's role in facilitating the synthesis of protected amino acids (Lebel & Leogane, 2005).

Exploration of Chemical Space

Researchers have explored the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the utility of tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate in accessing chemical spaces complementary to piperidine ring systems, thus showcasing its potential in medicinal chemistry (Meyers et al., 2009).

Radical Reactions and Nucleophilic Substitutions

Studies have also focused on the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, where derivatives of Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate could be involved in radical reactions and nucleophilic substitutions. This highlights the compound's adaptability in modifying the benzene ring through various reactions, offering pathways to a wide array of synthetic targets (Jasch, Höfling, & Heinrich, 2012).

Deprotection Methods

The compound's relevance extends to deprotection methods, where aqueous phosphoric acid has been utilized for the deprotection of tert-butyl carbamates, esters, and ethers. This indicates its significance in synthetic procedures that require the removal of protecting groups under mild conditions, preserving the stereochemical integrity of substrates (Li et al., 2006).

Safety and Hazards

“Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Propriétés

IUPAC Name |

tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-8(2)10(13)9-6-14(7-9)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYITUPBGQPVDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2837601.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/no-structure.png)

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)

![4-oxo-4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2837617.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)

![Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate](/img/structure/B2837621.png)

![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)